molecular formula C12H9NO5 B1615828 Methyl 3-hydroxy-4-nitro-2-naphthoate CAS No. 5394-81-0

Methyl 3-hydroxy-4-nitro-2-naphthoate

Cat. No.: B1615828
CAS No.: 5394-81-0
M. Wt: 247.2 g/mol
InChI Key: SMEAMGOZNIOEDU-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-nitro-2-naphthoate is a chemical compound with the molecular formula C12H9NO5 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group, a nitro group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-4-nitro-2-naphthoate typically involves the nitration of methyl 3-hydroxy-2-naphthoate. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position of the naphthalene ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-4-nitro-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Methyl 3-oxo-4-nitronaphthalene-2-carboxylate.

    Reduction: Methyl 3-hydroxy-4-aminonaphthalene-2-carboxylate.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-4-nitro-2-naphthoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various naphthalene derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-4-nitro-2-naphthoate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, the nitro group can participate in redox reactions, and the carboxylate ester group can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 3-hydroxy-4-nitro-2-naphthoate can be compared with other similar compounds, such as:

    Methyl 3-hydroxy-2-naphthoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 4-nitronaphthalene-2-carboxylate: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.

    Methyl 3-amino-4-nitronaphthalene-2-carboxylate: Contains an amino group instead of a hydroxyl group, altering its chemical reactivity and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c1-18-12(15)9-6-7-4-2-3-5-8(7)10(11(9)14)13(16)17/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEAMGOZNIOEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277088
Record name methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5394-81-0
Record name MLS002637537
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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